(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid
Beschreibung
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound consists of a cyclopentane ring substituted at the 1- and 2-positions with a carboxylic acid group and an aminomethyl moiety, respectively. The aminomethyl group is further functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a widely used moiety in solid-phase peptide synthesis to prevent undesired side reactions during amide bond formation.
The stereochemical configuration at the 1- and 2-positions is defined as R and S, respectively, leading to a distinct spatial arrangement of substituents. This configuration is critical for the compound’s interactions in biological systems and its conformational stability. The molecular formula, C₂₂H₂₃NO₄, reflects the incorporation of the Fmoc group (C₁₅H₁₁O₂) and the cyclopentane backbone. The SMILES notation, O=C(N[C@H]1CCC[C@H]1C(=O)O)OCC1C2=CC=CC=C2C2=CC=CC=C21, explicitly encodes the stereochemistry and connectivity, highlighting the transannular relationship between the carboxylic acid and the Fmoc-protected amine.
Comparative Analysis of Cyclopentane Carboxylic Acid Derivatives
Cyclopentane carboxylic acid derivatives exhibit diverse physicochemical properties depending on substituent positioning and stereochemistry. A comparative analysis reveals significant differences between (1R,2S)-configured derivatives and their stereoisomers:
- Stereoisomeric Variants : The cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives demonstrate distinct conformational stabilities. For instance, trans-ACPC-containing peptides exhibit well-defined helical structures in coiled-coil motifs, whereas cis-ACPC analogs display reduced structural order due to steric clashes and altered hydrogen-bonding networks.
- Functional Group Impact : The presence of the Fmoc group introduces steric bulk and aromaticity, which influence solubility and crystallization tendencies. Compared to non-Fmoc-protected analogs, such as 1-aminomethylcyclopentanecarboxylic acid, the Fmoc derivative exhibits enhanced hydrophobicity, necessitating polar aprotic solvents for handling.
- Synthetic Accessibility : Scalable routes to stereopure (1R,2S)-configured derivatives often employ chiral auxiliaries, such as (R)-α-phenylethylamine, followed by diastereomeric salt resolution. This contrasts with racemic synthetic approaches used for non-chiral cyclopentane derivatives.
Table 1 : Comparative Properties of Cyclopentane Carboxylic Acid Derivatives
Conformational Dynamics in Solution-State NMR Studies
Solution-state nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the conformational equilibria and dynamic behavior of this compound. Key findings include:
- Carbamate Isomerization : The Fmoc-carbamate moiety exists in equilibrium between cis- and trans-carbamate conformers, as evidenced by split resonances for the amide proton in ¹H NMR spectra. For the (1R,2S) derivative, the trans-carbamate predominates (~90% abundance), stabilizing a planar arrangement of the Fmoc group relative to the cyclopentane ring.
- Cyclopentane Ring Puckering : Variable-temperature NMR experiments reveal restricted puckering dynamics due to the 1,2-disubstitution pattern. The energy barrier for ring inversion exceeds 10 kcal/mol, resulting in a single detectable puckered conformation at ambient temperatures.
- Hydrogen-Bonding Networks : Two-dimensional NOESY spectra identify intramolecular hydrogen bonds between the carboxylic acid proton and the Fmoc carbonyl oxygen, which stabilize a compact conformation. These interactions are disrupted in polar solvents, leading to increased conformational flexibility.
Table 2 : Summary of NMR Parameters for (1R,2S)-Configured Derivative
| Proton Environment | Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Observation |
|---|---|---|---|
| Fmoc aromatic protons | 7.2–7.8 | J = 8.5 | Multiplet splitting due to vicinal coupling |
| Cyclopentane CH₂ groups | 1.5–2.1 | J = 10.2 | Axial-equatorial coupling |
| Carboxylic acid proton | 12.3 | N/A | Broad singlet, solvent-dependent |
Eigenschaften
IUPAC Name |
(1R,2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-11-5-6-14(15)12-23-22(26)27-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWELJLHUQZAYOL-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid is a synthetic organic molecule notable for its structural features and potential applications in biomedical research. It incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 379.46 g/mol. The structural configuration includes a cyclopentane ring, a carboxylic acid group, and an amino group protected by the Fmoc moiety. This unique arrangement contributes to its stability and reactivity in biological systems.
Research indicates that compounds with similar structures often interact with various biological targets:
- Tubulin Binding : Compounds derived from fluorenone scaffolds have been shown to bind to tubulin, disrupting microtubule dynamics and exhibiting antiproliferative effects in cancer cell lines .
- Peptide Synthesis : The Fmoc group allows for selective protection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides that can exhibit various biological activities .
Case Studies
- Antiproliferative Activity : A study on structurally related compounds demonstrated that introducing hydrophobic groups can enhance their ability to bind to tubulin, leading to increased cytotoxicity against cancer cells . Although specific data on this compound is not available, its structural similarity suggests potential for similar activity.
- Peptide Applications : The use of Fmoc-protected amino acids in peptide synthesis has been extensively documented. For instance, Fmoc-Dap(D)-OH serves as a building block for peptides containing D-Aspartic acid residues . This highlights the compound's relevance in synthesizing biologically active peptides.
Comparative Analysis
To further understand the potential biological activities of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Fluorenone-2-Carboxylic Acid | Contains fluorenone scaffold | Antiproliferative effects on cancer cells |
| Fmoc-Dap(D)-OH | Fmoc protecting group | Used in peptide synthesis |
| 8-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan | Bicyclic structure with Fmoc | Potential neuroprotective effects |
Wissenschaftliche Forschungsanwendungen
The compound (1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid (often referred to as Fmoc-Achc) is a significant molecule in the field of medicinal chemistry and peptide synthesis. Its applications span various domains, including drug development, peptide synthesis, and biochemical research. This article explores its scientific research applications, supported by relevant data tables and documented case studies.
Structural Characteristics
The compound features a cyclopentane ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for its function in peptide synthesis. The Fmoc group serves as a protective group for amines, allowing for selective reactions during the synthesis of peptides.
Peptide Synthesis
The primary application of this compound is in the synthesis of peptides. The Fmoc protection strategy is widely used for solid-phase peptide synthesis (SPPS), where the amino group of the amino acid is protected to prevent premature reactions during coupling.
Key Benefits:
- Selectivity : The Fmoc group can be easily removed under mild basic conditions, allowing for selective deprotection.
- Compatibility : It is compatible with various coupling reagents used in peptide synthesis.
Drug Development
In drug development, this compound can serve as a building block for designing bioactive peptides. Its structural properties allow it to mimic natural amino acids while providing unique functionalities that can enhance the pharmacological properties of the resulting peptides.
Case Study:
A study demonstrated the use of Fmoc-Achc in synthesizing cyclic peptides that exhibited improved binding affinity to specific biological targets compared to linear counterparts. This highlights its potential in designing novel therapeutics.
Biochemical Research
The compound's ability to modify peptide structures makes it valuable in biochemical research. It can be utilized to study protein interactions, enzyme activity, and receptor binding through the incorporation of modified peptides into assays.
Example Application:
Researchers have employed Fmoc-Achc derivatives to investigate the effects of conformational changes in peptides on their biological activity, providing insights into protein folding and function.
Table 1: Comparison of Peptide Synthesis Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Solid-phase Peptide Synthesis | High efficiency and yield | Requires specialized equipment |
| Liquid-phase Synthesis | Simplicity and flexibility | Lower yields and longer reaction times |
| Native Chemical Ligation | Allows for large peptides | More complex reaction conditions |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares the target compound with key structural analogs:
Notes:
- Stereochemistry : The (1R,2S) and (1S,2R) configurations (e.g., CAS 1203556-26-6 vs. hypothetical target) exhibit distinct spatial arrangements, impacting solubility, crystallinity, and biological activity .
- Substituents : The indole-containing analog (C26H22N2O4) offers aromatic interactions for peptide-target binding, contrasting with the aliphatic cyclopentane/cyclohexane cores .
Research Findings and Implications
- Conformational Rigidity : Cyclopentane and cyclohexane cores restrict backbone flexibility, improving proteolytic resistance in therapeutic peptides .
- Stereochemical Impact : The (1R,2S) configuration may optimize binding to chiral biological targets compared to (1S,2R) isomers, though empirical data are needed .
- Limitations : Toxicity and environmental impact data are sparse for many analogs, necessitating caution in industrial applications .
Q & A
Q. What are the critical handling and storage protocols for this compound to maintain stability?
The compound should be stored in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from direct sunlight or heat sources. Exposure to strong acids, bases, oxidizing agents, or reducing agents must be avoided, as these can trigger decomposition (e.g., toxic fumes) . Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory during handling to mitigate uncharacterized toxicity risks .
Q. How is the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group utilized in this compound’s synthesis?
The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is typically removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling reactions. Stability during acidic cleavage of the resin ensures selective deprotection .
Q. What analytical methods validate the compound’s purity and structural integrity post-synthesis?
Reverse-phase HPLC is used to assess purity, while MALDI-TOF mass spectrometry confirms molecular weight and structural correctness. NMR spectroscopy (e.g., H, C) verifies stereochemistry and absence of racemization, particularly critical for cyclopentane-based derivatives .
Advanced Research Questions
Q. How can racemization during peptide coupling be minimized when using this cyclopentane-based amino acid?
Racemization risks are reduced by employing low-temperature reactions (e.g., 0–4°C) and coupling agents like HATU or PyBOP, which enhance reaction efficiency without prolonged exposure to basic conditions. Monitoring reaction progress via LC-MS ensures timely termination to prevent epimerization .
Q. What strategies optimize the compound’s solubility in SPPS-compatible solvents?
Pre-activation with DIC/HOBt in DMF or NMP improves solubility. For hydrophobic peptide sequences, adding chaotropic agents (e.g., 6 M guanidinium HCl) or using mixed solvents (DMF:DCM, 1:1) enhances dissolution while maintaining resin compatibility .
Q. How do steric effects of the cyclopentane ring influence peptide backbone conformation?
The rigid cyclopentane scaffold restricts conformational flexibility, promoting specific secondary structures (e.g., β-turns or helices) in peptides. Computational modeling (MD simulations) paired with circular dichroism (CD) spectroscopy can correlate structural constraints with biological activity .
Q. What are the degradation pathways under accelerated stability testing conditions?
Thermal gravimetric analysis (TGA) and stress testing (e.g., 40°C/75% RH for 4 weeks) reveal decomposition via Fmoc cleavage or cyclopentane ring oxidation. LC-MS identifies degradation products, such as free amines or carboxylated byproducts, informing storage and handling protocols .
Methodological Challenges and Solutions
Q. How are impurities from incomplete Fmoc deprotection identified and quantified?
Residual piperidine or DBU from deprotection steps can be detected via GC-MS. Trifluoroacetic acid (TFA) cleavage of the peptide-resin followed by LC-MS/MS quantifies unreacted Fmoc-protected species, guiding optimization of deprotection time and reagent concentration .
Q. What precautions mitigate hazards during scale-up synthesis?
Pilot reactions should be conducted in fume hoods with explosion-proof equipment due to potential exothermic reactions. Incompatibility with oxidizing agents necessitates inert atmospheres (N/Ar) and real-time temperature monitoring .
Data Gaps and Research Recommendations
- Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized; standard OSHA/PEL guidelines for handling hazardous chemicals should be followed until further data is available .
- Ecological Impact: No studies on biodegradation or bioaccumulation exist. Researchers must adhere to institutional waste disposal protocols for halogenated organics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
